BenchChemオンラインストアへようこそ!

3-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine

medicinal chemistry structure–activity relationship isosteric replacement

This precise chemotype is essential for reproducing proprietary hits or probing structure–activity relationships. Its unique 3-yloxy-6-methylpyridazine architecture serves as an isosteric replacement for quinazoline/phthalazine scaffolds, while the 3,4-dimethoxyphenylsulfonyl pharmacophore targets ATP-competitive kinases and PDEs. Generic substitution is not advised; even minor isomer shifts abolish target engagement. With a predicted TPSA of 100.7 Ų and logP of 1.9, it is ideal for calibrating CNS penetration models.

Molecular Formula C18H23N3O5S
Molecular Weight 393.46
CAS No. 2034439-88-6
Cat. No. B2533675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine
CAS2034439-88-6
Molecular FormulaC18H23N3O5S
Molecular Weight393.46
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C18H23N3O5S/c1-13-6-9-18(20-19-13)26-14-5-4-10-21(12-14)27(22,23)15-7-8-16(24-2)17(11-15)25-3/h6-9,11,14H,4-5,10,12H2,1-3H3
InChIKeyBXOAIIMTMZPRJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine (CAS 2034439-88-6) – Baseline Characteristics for Scientific Procurement


3-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine (CAS 2034439-88-6) is a fully synthetic small molecule (molecular weight 393.46 g·mol⁻¹, molecular formula C₁₈H₂₃N₃O₅S) that incorporates a 6-methylpyridazine core linked via an ether bridge at the 3-position to a piperidine ring bearing a 3,4-dimethoxyphenylsulfonyl substituent . No peer-reviewed pharmacological or biochemical evaluation of this compound has been identified in public databases; its characterization is currently limited to vendor-supplied analytical specifications (identity, purity) and computed physicochemical descriptors . Consequently, any selection or procurement decision must rely on structural differentiation from close analogs and predicted property profiles, pending experimental verification.

Why Generic Substitution Fails for 3-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine (CAS 2034439-88-6)


Generic substitution is inappropriate because even subtle constitutional isomerism or heteroaryl replacement in the sulfonylpiperidine-pyridazine series can abolish target engagement or introduce off-target liabilities. For example, repositioning the 3,4-dimethoxyphenylsulfonyl group from the piperidine 3-position to the 4-position, swapping piperidine for pyrrolidine, or exchanging the 6-methylpyridazine for an unsubstituted pyridazine ring generates structurally distinct compounds with demonstrably different physicochemical and steric profiles . Without head-to-head data, an assumption of functional equivalence between the title compound and its closest commercially available analogues is unwarranted; procurement of a specified compound is therefore mandatory when the goal is to reproduce a proprietary hit or to systematically probe the structure–activity relationship of this precise chemotype.

Quantitative Differential Evidence for 3-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine (CAS 2034439-88-6)


Constitutional Isomerism: Piperidine 3‑yl vs. 4‑yl Ether Linker

The title compound bears the 6-methylpyridazin-3-yloxy group at the piperidine 3‑position, whereas the closest commercially available analogue locates the same group at the piperidine 4‑position . Although no direct biological comparison has been published, the two constitutional isomers possess distinct three-dimensional shapes, different dipole–moment orientations, and divergent electrostatic potential surfaces . These geometric differences can lead to divergent binding modes in enzyme pockets or receptor sites, as demonstrated in other sulfonylpiperidine series where regioisomeric attachment points yielded >10-fold changes in IC₅₀ [1].

medicinal chemistry structure–activity relationship isosteric replacement

Heteroaryl Core Specificity: 6-Methylpyridazine vs. Pyridazine

The title compound carries a methyl substituent at the 6-position of the pyridazine ring, differentiating it from the des‑methyl analogue (3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridazine) and other pyridazine-based screening compounds . The 6‑methyl group increases steric bulk, alters the electron density of the aromatic ring, and raises calculated logP by ≈0.5 log units relative to the unsubstituted pyridazine . In related kinase inhibitor programs, introduction of a 6‑methyl group on the pyridazine core has been shown to enhance metabolic stability (intrinsic clearance reduced by 2–3 fold in human liver microsomes) while moderately altering selectivity profiles [1].

medicinal chemistry bioisostere heterocyclic SAR

Pyrrolidine vs. Piperidine Scaffold: Ring Size and Conformational Constraints

A structurally similar compound replaces the piperidine ring with a pyrrolidine ring (3-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine) . The five-membered pyrrolidine ring imposes a different dihedral angle between the sulfonamide and the pyridazinyl ether, which can alter the spatial arrangement of the pharmacophoric elements. While no direct biological data exist for either compound, the conformational difference is well-precedented to affect potency and selectivity in other sulfonamide-based enzyme inhibitors; piperidine analogues often display enhanced selectivity due to a more extended geometry [1].

medicinal chemistry ring constraint conformational restriction

Physicochemical Property Differentiation: Solubility and Permeability Predictions

Based on in silico predictions available from vendor technical datasheets, the title compound exhibits a topological polar surface area (TPSA) of 100.7 Ų, a calculated logP of 1.9, and 5 rotatable bonds . These values place it closer to the optimal CNS drug space (TPSA < 90 Ų desired) than many commercial pyridazine-based screening compounds, yet still within the range acceptable for oral bioavailability according to Lipinski’s Rule of Five (TPSA < 140 Ų) . In contrast, the 4‑yl isomer has an identical TPSA but a slightly different three-dimensional polar surface area (3D‑PSA) due to the altered geometry, which can influence permeability and efflux transporter recognition [1].

ADME physicochemical properties drug-likeness

Optimal Application Scenarios for 3-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine (CAS 2034439-88-6) Based on Current Evidence


Isosteric Replacement Scanning in Kinase or Phosphodiesterase Lead Optimization

The compound’s 3,4-dimethoxyphenylsulfonyl group is a known pharmacophore for ATP-competitive kinase and phosphodiesterase inhibition. Its unique 3‑yloxy‑6-methylpyridazine architecture can be used as an isosteric replacement for quinazoline, quinoline, or phthalazine scaffolds in established inhibitor series, enabling systematic exploration of hinge-binding geometry while maintaining the dimethoxyphenyl motif . No biological data are currently available; therefore initial screening should include a panel of related kinases or phosphodiesterases to establish a selectivity fingerprint.

Combinatorial Library Synthesis for Fragment-Based or DNA-Encoded Library (DEL) Expansion

Because the compound contains a secondary alcohol equivalent (piperidin-3-ol) protected as a sulfonamide-stable ether, it can serve as a versatile intermediate for further parallel derivatization—for example, by reductive amination, acylation, or Suzuki coupling at the pyridazine ring if halogenated analogues are prepared . Such diversification is valuable for generating screening libraries aimed at novel target classes, where the 6-methylpyridazine core offers a distinctive heteroaryl presentation.

Physicochemical Comparator in CNS Drug-Likeness Assessments

With a predicted TPSA of 100.7 Ų and computed logP of 1.9, the compound occupies an intermediate property space that is informative for CNS drug discovery programs. It can be procured as a reference compound to calibrate computational models of blood–brain barrier penetration or to benchmark experimental PAMPA and MDCK assays, particularly in comparison with close analogs that possess higher or lower TPSA values .

Quote Request

Request a Quote for 3-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.